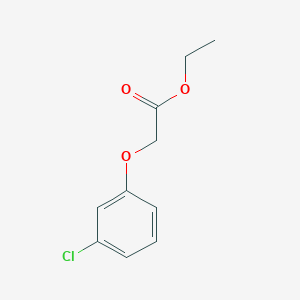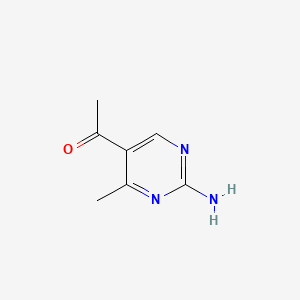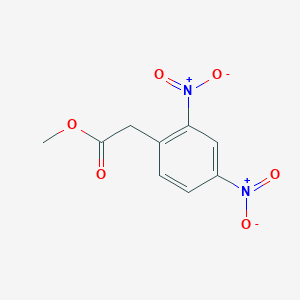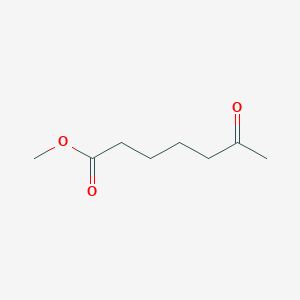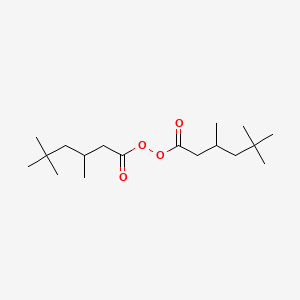
3,5,5-Trimethylhexanoyl peroxide
Overview
Description
3,5,5-Trimethylhexanoyl peroxide: is an organic peroxide compound with the molecular formula C18H34O4 . It is commonly used as an initiator in polymerization processes, particularly for the production of low-density polyethylene (LDPE) and other polymers . This compound is known for its efficiency and stability, making it a valuable component in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5,5-Trimethylhexanoyl peroxide typically involves the reaction of an aqueous alkaline solution with hydrogen peroxide in a reactor. This is followed by the addition of an isononanoyl chloride solution, which reacts with the product of the aqueous alkaline solution and hydrogen peroxide. The reaction is carried out in a microreactor, allowing for continuous flow and efficient production .
Industrial Production Methods: In industrial settings, the production of this compound is often performed under mild, safe, and environmentally friendly conditions. The use of microreactors simplifies the technological process, enhances product quality, and increases yield, which can exceed 97% .
Chemical Reactions Analysis
Types of Reactions: 3,5,5-Trimethylhexanoyl peroxide primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals can initiate polymerization reactions, making the compound a valuable initiator in the production of various polymers .
Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled temperature conditions to ensure the efficient generation of free radicals. It is often used in combination with other peroxides to achieve a broad reactivity range .
Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which then initiate the polymerization of monomers such as ethylene, vinyl chloride, and acrylates .
Scientific Research Applications
Chemistry: In the field of chemistry, 3,5,5-Trimethylhexanoyl peroxide is widely used as a polymerization initiator. It is particularly effective in the production of low-density polyethylene (LDPE) and other polymers, where it helps control the polymerization process and improve product quality .
Biology and Medicine: While its primary applications are in industrial chemistry, this compound may also be used in biological research to study the effects of free radicals and oxidative stress on biological systems. its use in medicine is limited due to its reactive nature .
Industry: In industrial applications, this compound is used as an initiator for the polymerization of various monomers, including ethylene, vinyl chloride, and acrylates. Its efficiency and stability make it a valuable component in the production of high-quality polymers .
Mechanism of Action
The mechanism of action of 3,5,5-Trimethylhexanoyl peroxide involves the generation of free radicals through its decomposition. These free radicals then initiate the polymerization of monomers by breaking the double bonds in the monomer molecules, leading to the formation of polymer chains . The compound’s efficiency as an initiator is due to its ability to generate a consistent supply of free radicals under controlled conditions.
Comparison with Similar Compounds
- Di(2,4,4-trimethylpentyl)peroxyanhydride
- Bis(3,5,5-trimethyl-1-oxohexyl) peroxide
- Bis(2,4,4-trimethylpentyl)peroxyanhydride
Comparison: 3,5,5-Trimethylhexanoyl peroxide is unique in its high efficiency and stability as a polymerization initiator. Compared to similar compounds, it offers a broader reactivity range and better control over the polymerization process . Its ability to generate free radicals consistently under controlled conditions makes it a preferred choice in industrial applications.
Properties
IUPAC Name |
3,5,5-trimethylhexanoyl 3,5,5-trimethylhexaneperoxoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-13(11-17(3,4)5)9-15(19)21-22-16(20)10-14(2)12-18(6,7)8/h13-14H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGFVPMRLOQXNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863279 | |
| Record name | Peroxide, bis(3,5,5-trimethyl-1-oxohexyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Peroxide, bis(3,5,5-trimethyl-1-oxohexyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3851-87-4 | |
| Record name | 3,5,5-Trimethylhexanoyl peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3851-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peroxide, bis(3,5,5-trimethyl-1-oxohexyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003851874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxide, bis(3,5,5-trimethyl-1-oxohexyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Peroxide, bis(3,5,5-trimethyl-1-oxohexyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,5,5-trimethylhexanoyl) peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



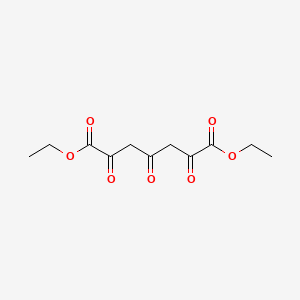
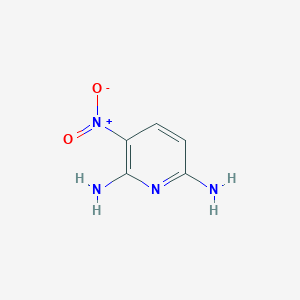
![1-[(4-Nitrophenyl)sulfonyl]piperidine](/img/structure/B1583225.png)
